molecular formula C10H9N3O B2896381 1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one CAS No. 85862-97-1

1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one

Cat. No.: B2896381
CAS No.: 85862-97-1
M. Wt: 187.202
InChI Key: AEDNPNIFSJCYBF-UHFFFAOYSA-N
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Description

1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one is a compound that features a 1,2,3-triazole ring attached to a phenyl group, which is further connected to an ethanone moiety. The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, making it a heterocyclic compound. This structure is significant in medicinal chemistry due to its stability and ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one can be synthesized using “click” chemistry, specifically through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction is typically carried out in an aqueous medium, which is environmentally friendly and provides good yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale click chemistry processes. These processes are optimized for high efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents on the phenyl or triazole rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological targets, making it effective in binding to enzymes and receptors. This binding can inhibit the activity of enzymes like carbonic anhydrase, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one is unique due to its specific attachment of the triazole ring to the phenyl group and the presence of the ethanone moiety. This structure provides a balance of stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

1-[3-(triazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8(14)9-3-2-4-10(7-9)13-6-5-11-12-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDNPNIFSJCYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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